![molecular formula C20H17BrN2O6S2 B472182 N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 440098-44-2](/img/structure/B472182.png)

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

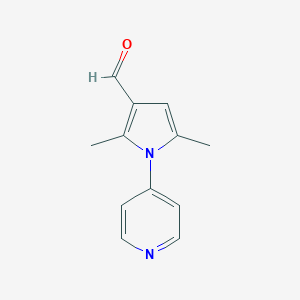

“N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C20H17BrN2O6S2. It has an average mass of 520.371 Da and a monoisotopic mass of 519.026367 Da . This compound is characterized by the presence of a sulfamoyl group attached to a bromophenyl group, which is further linked to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The procedure starts by reacting chlorosulfonyl isocyanate dissolved in dichloromethane at 0 °C with 1 equivalent of tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which was subsequently added slowly to a solution of 1 equivalent of the respective amine (e.g., n-propylamine) in the presence of 3 equivalents of triethylamine in dichloromethane at 0 °C .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sulfamoyl group attached to a bromophenyl group, which is further linked to a phenyl group . Further structural elucidation can be carried out using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reaction of chlorosulfonyl isocyanate with tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is then reacted with the respective amine in the presence of triethylamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a molar refractivity of 84.7±0.4 cm3, and a polar surface area of 84 Å2 .

Applications De Recherche Scientifique

Enzyme Inhibition and Molecular Docking Studies

Research on sulfonamides having benzodioxane and acetamide moieties, including derivatives similar to N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, has shown significant enzyme inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). These compounds, synthesized through various chemical reactions, exhibited substantial inhibitory activity, with in vitro results supported by in silico molecular docking studies, indicating potential therapeutic applications in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Antibacterial and Anti-inflammatory Applications

Further investigations into sulfonamides with a 1,4-benzodioxin ring structure revealed promising antibacterial potential against various bacterial strains. These compounds, including those structurally related to this compound, have been identified as potential therapeutic agents for inflammatory ailments. Notably, specific derivatives demonstrated good inhibitory activity comparable to standard antibiotics like Ciprofloxacin and also showed decent inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).

Antimicrobial and Antifungal Potentials

Synthesis and evaluation of various N-substituted sulfonamides bearing the benzodioxane moiety, closely related to the target compound, have highlighted their potent antibacterial activity against a range of Gram-negative and Gram-positive bacterial strains. These findings suggest the potential of such sulfonamides, including this compound, in developing new antibacterial agents. Some derivatives showed significant antimicrobial and antifungal potentials, indicating their application in treating infections and related diseases (Abbasi et al., 2016).

Carbonic Anhydrase Inhibition for Therapeutic Use

Exploration into benzamide-4-sulfonamides, a category encompassing structures akin to the specified compound, has demonstrated their effectiveness as inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These findings indicate the therapeutic relevance of such compounds in treating conditions associated with altered carbonic anhydrase activity, including glaucoma, epilepsy, and certain cancers, thereby highlighting the versatility of sulfonamide-based compounds in medicinal chemistry (Abdoli et al., 2018).

Orientations Futures

The future directions for “N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could involve further exploration of its biological activities. For instance, the compound could be tested for antimicrobial action against different bacterial and fungal strains, antioxidant activity, and toxicity on different organisms . Additionally, in silico studies could be performed to predict its potential antimicrobial effect and toxicity .

Propriétés

IUPAC Name |

N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O6S2/c21-14-1-3-15(4-2-14)22-30(24,25)17-7-5-16(6-8-17)23-31(26,27)18-9-10-19-20(13-18)29-12-11-28-19/h1-10,13,22-23H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMBDOWPPTVCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)

![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)

![5-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B472186.png)

![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)

![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)

![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B472241.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B472247.png)

![ethyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B472348.png)

![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)

![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)